

Spiro[adamantane-2,2'-oxirane]: A Technical Overview of its Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Spiro[adamantane-2,2'-oxirane]**

Cat. No.: **B1330519**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Spiro[adamantane-2,2'-oxirane] is a valuable synthetic intermediate that merges the rigid, lipophilic adamantane cage with a reactive oxirane ring. This unique spirocyclic structure serves as a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a concise overview of its fundamental properties and a detailed protocol for its synthesis.

Core Molecular Data

The fundamental molecular properties of **Spiro[adamantane-2,2'-oxirane]** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₁₆ O
Molecular Weight	164.25 g/mol

Synthesis of Spiro[adamantane-2,2'-oxirane] via Corey-Chaykovsky Reaction

The most common and efficient method for the synthesis of **Spiro[adamantane-2,2'-oxirane]** is the Corey-Chaykovsky reaction. This reaction involves the treatment of adamantanone with a

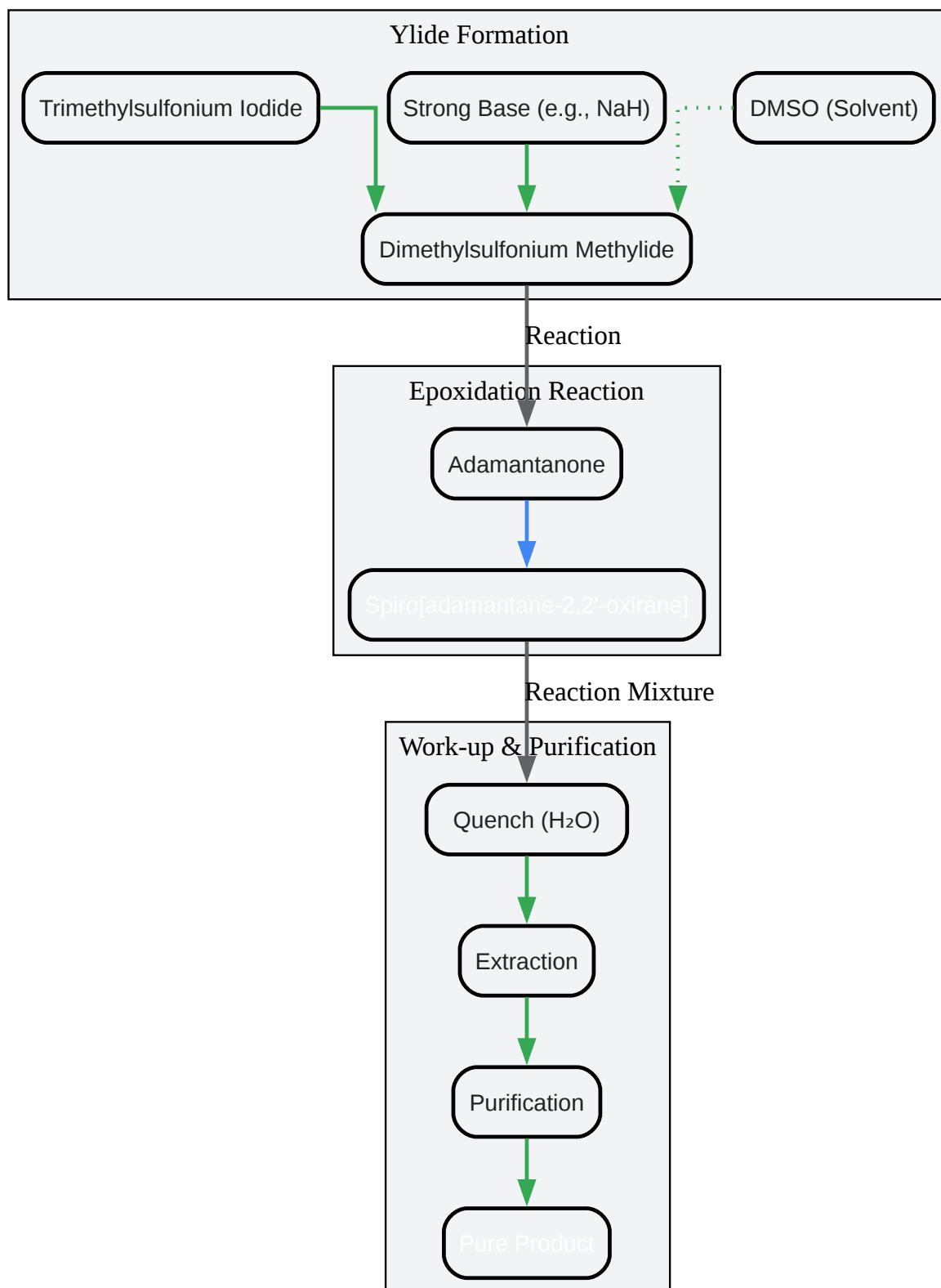
sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, which acts as a methylene-transfer agent to form the epoxide ring.

Experimental Protocol

This protocol details the synthesis of **Spiro[adamantane-2,2'-oxirane]** from adamantanone using dimethylsulfonium methylide generated *in situ* from trimethylsulfonium iodide and a strong base.

Materials:

- Adamantanone
- Trimethylsulfonium iodide
- Sodium hydride (NaH) or Potassium tert-butoxide
- Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether or Ethyl acetate
- Water (H₂O)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle
- Inert atmosphere (Nitrogen or Argon)


Procedure:

- Preparation of the Sulfur Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add trimethylsulfonium iodide (1.1-1.5 equivalents) to anhydrous dimethyl sulfoxide (DMSO). Stir the mixture until the salt is completely dissolved.

- To this solution, carefully add a strong base such as sodium hydride (1.1-1.5 equivalents) or potassium tert-butoxide (1.1-1.5 equivalents) portion-wise at room temperature. The reaction mixture will typically turn milky or cloudy, indicating the formation of the dimethylsulfonium methylide. Allow the mixture to stir for 15-30 minutes.
- Reaction with Adamantanone: Dissolve adamantanone (1.0 equivalent) in a minimal amount of anhydrous DMSO or another suitable solvent and add it dropwise to the prepared ylide solution at room temperature.
- Reaction Monitoring: Allow the resulting solution to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (adamantanone) is consumed. Reaction times can vary but are typically in the range of 1-4 hours.
- Work-up: Upon completion of the reaction, quench the reaction mixture by carefully adding water.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
- Washing and Drying: Combine the organic extracts and wash them with water and then with brine to remove any remaining DMSO and salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product, **Spiro[adamantane-2,2'-oxirane]**, can be purified by column chromatography on silica gel or by recrystallization to yield a white crystalline solid.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **Spiro[adamantane-2,2'-oxirane]** using the Corey-Chaykovsky reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Spiro[adamantane-2,2'-oxirane]**.

- To cite this document: BenchChem. [Spiro[adamantane-2,2'-oxirane]: A Technical Overview of its Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330519#spiro-adamantane-2-2-oxirane-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com